2-bromo-4-(1H-pyrrol-1-yl)pyridine
Description
2-Bromo-4-(1H-pyrrol-1-yl)pyridine (CAS: 805229-03-2) is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at the 2-position and a pyrrole moiety at the 4-position. Its molecular formula is C₉H₇BrN₂, with a molecular weight of 223.07 g/mol . The bromine atom introduces steric bulk and electronic effects, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials science applications. The pyrrole substituent contributes π-electron density, influencing reactivity and binding properties in biological systems.
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-4-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C9H7BrN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h1-7H |
InChI Key |
LALNXUGKQYURJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and higher polarizability compared to chlorine result in increased molecular weight and altered electronic properties. For instance, the C–Br bond length (~1.90 Å) is longer than C–Cl (~1.76 Å), influencing steric interactions in reactions .
- Thermal Stability: While direct melting point data for this compound is unavailable, analogs with chlorine substituents (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives) exhibit melting points between 268–287°C . Brominated analogs are expected to have higher melting points due to stronger van der Waals forces.
Halogen Reactivity
- Cross-Coupling Reactions : The bromine atom in this compound is more reactive than chlorine in palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions with bromopyridines proceed at lower temperatures (e.g., 80–100°C) compared to chloropyridines (>120°C) .
- Nucleophilic Substitution : Bromine’s superior leaving-group ability enhances reactivity in SNAr (nucleophilic aromatic substitution) reactions. Chloro analogs require harsher conditions (e.g., higher temperatures or stronger bases) for comparable transformations .
Electronic Effects
- Electron-Withdrawing Influence : Bromine’s inductive effect reduces electron density at the pyridine ring, facilitating electrophilic attacks at the 3- and 5-positions. This contrasts with pyrrole’s electron-donating nature, which creates localized π-electron richness at the 4-position .
Industrial and Academic Use
- Catalysis : Bromopyridines serve as ligands in transition-metal catalysts. The pyrrole moiety in this compound can coordinate to metals like palladium, modulating catalytic activity in cross-coupling reactions .
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